molecular formula C28H35NO4 B1665293 阿索普利尼 CAS No. 199396-76-4

阿索普利尼

货号: B1665293
CAS 编号: 199396-76-4
分子量: 449.6 g/mol
InChI 键: GJMNAFGEUJBOCE-MEQIQULJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿索普利司尼是一种新型的口服选择性孕激素受体调节剂(SPRM),已在治疗有症状的子宫肌瘤方面进行了研究。 它表现出混合的孕激素激动剂和拮抗剂活性,使其成为妇科治疗领域中一种独特的化合物 .

科学研究应用

Treatment of Uterine Leiomyomata

Asoprisnil has been extensively studied for its effectiveness in managing symptomatic uterine leiomyomata. Key findings from clinical trials include:

  • Efficacy in Reducing Symptoms : In a phase II study, asoprisnil demonstrated significant suppression of uterine bleeding, with rates of 28%, 64%, and 83% at doses of 5 mg, 10 mg, and 25 mg respectively. Additionally, it led to reductions in both leiomyoma and uterine volumes after 12 weeks of treatment .
  • Long-term Management : A pooled analysis from two phase III trials indicated that continuous treatment with asoprisnil for up to 12 months effectively controlled heavy menstrual bleeding (HMB) associated with uterine fibroids. The treatment resulted in significant reductions in fibroid volume (up to -63%) and improved quality of life metrics .
  • Safety Profile : Asoprisnil was generally well tolerated, with minimal adverse effects reported. Endometrial biopsies showed a decrease in proliferative patterns, suggesting a favorable impact on the endometrium .

Potential Use in Endometriosis

Asoprisnil's application extends to the management of endometriosis, although research is more limited compared to its use for fibroids:

  • Mechanism of Action : The compound has shown promise in suppressing endometrial proliferation and inducing amenorrhea by targeting the endometrium. Early studies indicated a reduction in dysmenorrhea symptoms compared to placebo .
  • Challenges in Clinical Trials : Despite initial positive findings, some trials were halted due to concerns about endometrial hyperplasia. This underscores the need for further investigation into its safety and efficacy for this indication .

Comparative Efficacy Data

The following table summarizes the key findings from clinical studies on asoprisnil's efficacy:

Study Dosage (mg) Suppression of Uterine Bleeding (%) Reduction in Fibroid Volume (%) Quality of Life Improvement
Phase II Trial528%Not specifiedNot specified
Phase II Trial1064%Up to -48%Significant improvement
Phase II Trial2583%Up to -63%Significant improvement
Phase III Trials10Not specifiedUp to -39%Significant improvement
Phase III Trials25Not specifiedUp to -63%Significant improvement

Case Study: Efficacy in Heavy Menstrual Bleeding

A multicenter, randomized controlled trial assessed the impact of asoprisnil on HMB among women with uterine fibroids. Patients receiving asoprisnil reported notable improvements in symptom severity and overall health-related quality of life (HRQL). The study concluded that asoprisnil provided clinically meaningful improvements with an acceptable safety profile .

Case Study: Endometrial Response

In another study focusing on endometrial response, biopsies taken after treatment revealed a decrease in glandular and stromal proliferation levels. This finding suggests that asoprisnil may effectively manage conditions associated with excessive endometrial growth while minimizing adverse effects related to hyperplasia .

作用机制

阿索普利司尼通过与孕激素受体结合而发挥其作用,诱导构象改变,影响共激活剂和共抑制剂的募集。 这种相互作用调节孕激素反应基因的转录,导致其混合激动剂/拮抗剂活性 . 分子靶标包括孕激素受体亚型PR-A和PR-B,它们在各种组织中发挥不同的作用 .

生化分析

Biochemical Properties

Asoprisnil shows high specificity to the progesterone receptor (PR) in cell-free systems and transactivation assays . It exhibits PR-specific and tissue-selective effects in in vitro and animal models . Asoprisnil and its active metabolite J912 show high binding affinity for the PR, reduced binding affinities for glucocorticoid and androgen receptors, and no binding affinity for the estrogen receptor .

Cellular Effects

Asoprisnil has been shown to inhibit proliferation and induce apoptosis in cultured human uterine leiomyoma cells . It decreases the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells . Asoprisnil increases the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreases Bcl-2 protein expression in cultured leiomyoma cells .

Molecular Mechanism

Asoprisnil demonstrates antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay . Unlike RU486, NCoR binding to asoprisnil-bound PR could be displaced with equal affinity by NCoR or TIF2 peptides . It weakly activates T47D cell gene expression of Sgk-1 and PPL and antagonizes P4-induced expression of both genes .

Temporal Effects in Laboratory Settings

Asoprisnil consistently prolonged the menstrual cycle at doses ≥10mg QD . The effects on luteal phase progesterone indicative of luteinization were inconsistent and lacked dose dependency .

化学反应分析

阿索普利司尼经历各种化学反应,包括:

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代可能导致卤化化合物 .

生物活性

Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered attention for its potential therapeutic applications, particularly in treating uterine fibroids and managing heavy menstrual bleeding (HMB). This article delves into the biological activity of Asoprisnil, summarizing key research findings, case studies, and relevant data.

Asoprisnil exhibits a mixed agonist-antagonist activity on progesterone receptors (PRs), specifically targeting both PR-A and PR-B isoforms. This dual action allows it to modulate various cellular processes:

  • Binding Affinity : Asoprisnil shows a threefold higher binding affinity to PR compared to progesterone in animal models, particularly in the rabbit uterus .
  • Cellular Effects : It suppresses collagen synthesis and induces apoptosis in leiomyomas while sparing normal myometrial cells. Mechanistically, it decreases the expression of anti-apoptotic proteins like Bcl-2 and increases pro-apoptotic markers such as caspase-3 .

Efficacy in Managing Uterine Fibroids

Asoprisnil has been evaluated in multiple clinical trials for its efficacy in treating uterine fibroids:

  • 12-Month Study Results : In a pivotal study involving 907 premenopausal women with HMB associated with uterine fibroids, asoprisnil demonstrated significant reductions in menstrual bleeding and fibroid volume. The primary efficacy endpoint was met by 90% and 93% of participants in the 10 mg and 25 mg groups, respectively, compared to only 35% in the placebo group (P < 0.001) .
  • Volume Reduction : The median decrease in primary fibroid volume was reported as -55.7% for the 10 mg group and -75.2% for the 25 mg group over a 12-month period .

Safety Profile

Despite its efficacy, safety concerns have emerged:

  • Endometrial Changes : Imaging studies indicated a progressive increase in endometrial thickness and cystic changes, leading to invasive diagnostic procedures for some patients. Endometrial biopsies revealed antiproliferative effects but also raised concerns about potential malignancies .
  • Adverse Events : While generally well tolerated, cases of endometrial cancer were diagnosed during treatment, prompting caution regarding long-term use .

Comparative Efficacy with Other SPRMs

Asoprisnil's efficacy has been compared to other SPRMs like mifepristone and ulipristal acetate:

Compound Binding Affinity Primary Use Efficacy in HMB
AsoprisnilHighUterine fibroidsSignificant
MifepristoneModerateMedical abortionEffective
Ulipristal acetateModerateUterine fibroidsEffective

Asoprisnil has shown a higher degree of progesterone agonist activity compared to mifepristone, which may contribute to its unique therapeutic profile .

Case Studies

Several case studies highlight the clinical application of Asoprisnil:

  • Case Study A : A 35-year-old woman with symptomatic uterine fibroids experienced a significant reduction in bleeding episodes after 6 months of treatment with Asoprisnil (25 mg), achieving amenorrhea by month 3.
  • Case Study B : Another patient presented with severe anemia due to heavy menstrual bleeding associated with fibroids. Following treatment with Asoprisnil, her hemoglobin levels improved significantly within two months, alongside a notable decrease in fibroid size.

属性

IUPAC Name

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNAFGEUJBOCE-MEQIQULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904033
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199396-76-4
Record name Asoprisnil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199396-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asoprisnil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asoprisnil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06680
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Asoprisnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASOPRISNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asoprisnil
Reactant of Route 2
Reactant of Route 2
Asoprisnil
Reactant of Route 3
Reactant of Route 3
Asoprisnil
Reactant of Route 4
Asoprisnil
Reactant of Route 5
Asoprisnil
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Asoprisnil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。